N~6~-[2-(diethylamino)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- N6-[2-(DIETHYLAMINO)ETHYL]-N4-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N6-[2-(DIETHYLAMINO)ETHYL]-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
Uniqueness
N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N7 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-N-[2-(diethylamino)ethyl]-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H27N7/c1-3-29(4-2)16-15-24-23-27-21(26-18-11-7-5-8-12-18)20-17-25-30(22(20)28-23)19-13-9-6-10-14-19/h5-14,17H,3-4,15-16H2,1-2H3,(H2,24,26,27,28) |
InChI Key |
GUIPDPBVUVYEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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